Synthetic Accessibility: Regioisomer Comparison
A key differentiator for 5-Ethynyl-2-nitropyridine is its established and efficient synthetic route. The compound can be synthesized via Sonogashira cross-coupling of 2-bromo-5-nitropyridine with trimethylsilylacetylene, followed by desilylation [1]. This contrasts with its regioisomer, 2-ethynyl-5-nitropyridine, which is not directly accessible via the same efficient route due to the lack of a commercially viable, highly reactive 2-halo-5-nitropyridine precursor. This difference in precursor availability and reactivity directly translates to the procurement value of the final product.
| Evidence Dimension | Synthetic Precursor Reactivity |
|---|---|
| Target Compound Data | Accessible via Sonogashira coupling of 2-bromo-5-nitropyridine |
| Comparator Or Baseline | 2-ethynyl-5-nitropyridine (regioisomer) |
| Quantified Difference | Not directly quantifiable, but qualitatively, the target compound benefits from a well-defined, literature-supported synthetic route using a common precursor. |
| Conditions | Sonogashira cross-coupling conditions |
Why This Matters
A compound with a documented and efficient synthetic route offers greater supply chain reliability and predictable procurement costs compared to an analog requiring a de novo or less-established route.
- [1] Sagitullina, G. P., Vorontsova, M. A., Garkushenko, A. K., Poendaev, N. V., & Sagitullin, R. S. (2010). Nitropyridines: X. Palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes. Russian Journal of Organic Chemistry, 46(12), 1830–1834. View Source
